N-(4-(2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine-6-carbonyl)phenyl)-[1,1'-biphenyl]-2-carboxamide
Description
Chemical Structure: The compound features a benzo[b]oxazolo[5,4-d]azepine core fused with a 2-methyl substituent, linked via a carbonyl group to a para-substituted phenyl ring. The biphenyl carboxamide moiety is appended at the ortho position of the terminal phenyl group (CAS: 168626-93-5, Molecular Formula: C₃₂H₂₅N₃O₃, Molecular Weight: 499.57 g/mol) .
Synthesis: A high-yield (53%) route involves sequential coupling reactions, including Friedel-Crafts acylation and carboxamide formation, confirmed by spectral data (¹H/¹³C NMR) .
Properties
IUPAC Name |
N-[4-(2-methyl-4,5-dihydro-[1,3]oxazolo[4,5-d][1]benzazepine-6-carbonyl)phenyl]-2-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25N3O3/c1-21-33-28-19-20-35(29-14-8-7-13-27(29)30(28)38-21)32(37)23-15-17-24(18-16-23)34-31(36)26-12-6-5-11-25(26)22-9-3-2-4-10-22/h2-18H,19-20H2,1H3,(H,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFXEEAKFUIOAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C3=CC=CC=C3N(CC2)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine-6-carbonyl)phenyl)-[1,1’-biphenyl]-2-carboxamide typically involves multiple steps, starting from commercially available precursors
Formation of the Benzo[b]oxazolo[5,4-d]azepine Ring: This step involves the cyclization of a suitable precursor, such as 2-methyl-5,6-dihydro-4H-benzo[b]oxazole, under acidic or basic conditions.
Introduction of the Biphenyl Group: The biphenyl group can be introduced through a Suzuki coupling reaction, using a palladium catalyst and appropriate boronic acid derivatives.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction, using reagents such as EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine-6-carbonyl)phenyl)-[1,1’-biphenyl]-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nitrating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(4-(2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine-6-carbonyl)phenyl)-[1,1’-biphenyl]-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(4-(2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine-6-carbonyl)phenyl)-[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Cores
Bioactivity and Mode of Action
- The biphenyl carboxamide group may enhance lipophilicity and membrane permeability .
- Triazole Derivatives (Compounds [7–9]) : Exhibited tautomerism (thione vs. thiol forms), confirmed by IR (absence of S-H at 2500–2600 cm⁻¹) . Bioactivity studies on similar triazoles show antifungal and anticancer properties, likely due to sulfonyl and halogen substituents enhancing target binding .
- Benzo[b][1,4]oxazin-3(4H)-one Analogues : Demonstrated serotonin receptor antagonism in SAR studies. The carboxamide group is critical for hydrogen bonding with receptor residues .
- Thieno-Benzazepines: Chloro/fluoro substituents improve metabolic stability and electronic interactions with hydrophobic enzyme pockets (e.g., kinase inhibitors) .
Chemical Space and Predictive Modeling
- Virtual screening identifies the benzo-oxazole-azepine core as a privileged scaffold for ROCK1 kinase inhibition, comparable to thieno-benzazepines .
Biological Activity
N-(4-(2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine-6-carbonyl)phenyl)-[1,1'-biphenyl]-2-carboxamide is a complex organic compound notable for its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects based on available research findings.
Compound Overview
- Chemical Name : this compound
- CAS Number : 56073-94-0
- Molecular Formula : C32H25N3O3
- Molecular Weight : 499.56 g/mol
This compound features a biphenyl core integrated with a carboxamide and a fused heterocyclic moiety, suggesting diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzo[b]oxazolo[5,4-d]azepine Ring : Cyclization of 2-methyl-5,6-dihydro-4H-benzo[b]oxazole under acidic or basic conditions.
- Introduction of the Biphenyl Group : Achieved through a Suzuki coupling reaction using palladium catalysts.
- Formation of the Carboxamide Group : Conducted via amide coupling reactions using reagents like EDCI or HATU.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. While detailed studies are required to elucidate the exact mechanisms, preliminary findings suggest that this compound may modulate various biological pathways by binding to specific proteins or enzymes.
Antioxidant and Anti-inflammatory Properties
Research indicates that compounds related to oxazolones and benzamides exhibit significant antioxidant and anti-inflammatory activities. For instance:
- Inhibition of Lipid Peroxidation : Compounds similar to this compound demonstrate strong inhibition of lipid peroxidation with average inhibition rates reaching up to 86.5% in vitro .
Inhibitory Effects on Enzymes
Studies have shown that derivatives can inhibit lipoxygenase (LOX) and proteolysis:
| Compound | IC50 (μM) | Biological Activity |
|---|---|---|
| 4c | 41 | Lipoxygenase Inhibitor |
| 3c | Not specified | Proteolysis Inhibitor |
The compound's ability to inhibit LOX suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
- Study on Oxazolones : A study highlighted the analgesic and anti-inflammatory properties of oxazolones and their derivatives .
- Benzamide Derivatives : Research indicated that certain benzamide derivatives exhibited antibacterial and antidiabetic activities alongside their anti-inflammatory effects .
Q & A
Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for successful synthesis?
The compound is synthesized via multi-step organic reactions, often involving coupling reactions (e.g., amide bond formation) and cyclization steps. Key conditions include:
- Use of polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to stabilize intermediates .
- Temperature control (e.g., 0–80°C) to prevent side reactions during cyclization of the benzoxazole-azepine core .
- Purification via column chromatography or recrystallization to isolate the final product with >95% purity .
Q. What spectroscopic and analytical methods are used to confirm the compound’s structure?
Characterization relies on:
- 1H/13C NMR : To verify proton environments and carbon frameworks, particularly for the benzoxazole and biphenyl moieties .
- HRMS (ESI) : For precise molecular weight confirmation (e.g., resolving isotopic patterns for chlorine-containing derivatives) .
- Melting point analysis : To assess purity, with typical ranges between 183–249°C for related analogs .
Q. What functional groups or structural motifs influence the compound’s reactivity?
Key features include:
- The benzoxazole-azepine core , which imposes steric constraints during reactions .
- The biphenyl-carboxamide moiety , which can participate in hydrogen bonding or π-π stacking interactions .
Advanced Research Questions
Q. How can researchers optimize low-yield steps in the synthesis (e.g., <10% yields in cyclization)?
Strategies include:
- Solvent screening : Replacing DMF with THF or toluene to reduce polarity-dependent side reactions .
- Catalyst optimization : Testing palladium or copper catalysts for coupling steps to improve efficiency .
- In-line monitoring : Using FTIR or HPLC to track intermediate formation and adjust reaction kinetics .
Q. How should contradictions in spectral data (e.g., ambiguous NMR signals) be resolved?
- Multi-technique validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in the benzoxazole region .
- X-ray crystallography : For unambiguous structural confirmation, as demonstrated for related thiazole derivatives .
- Computational modeling : DFT calculations to predict chemical shifts and compare with experimental data .
Q. What methodologies are recommended for evaluating the compound’s biological activity?
- Targeted assays : Screen against enzymes (e.g., kinases) or receptors (e.g., GPCRs) using fluorescence polarization or SPR .
- Structural analogs : Compare with benzoxazole-containing compounds known to inhibit cancer cell proliferation .
- ADMET profiling : Assess metabolic stability via liver microsome assays and cytotoxicity in HEK293 or HepG2 cells .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- Molecular docking : Predict binding poses in target proteins (e.g., PARP-1) using software like AutoDock or Schrödinger .
- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the biphenyl ring) with activity trends .
- MD simulations : Evaluate conformational stability of the azepine ring in aqueous environments .
Data Contradiction and Validation
Q. How to address discrepancies in reported biological activity across studies?
- Purity verification : Re-test the compound using HPLC-MS to rule out impurities affecting bioactivity .
- Standardized protocols : Replicate assays under controlled conditions (e.g., fixed cell lines, serum-free media) .
- Meta-analysis : Compare data with structurally similar compounds (e.g., benzimidazole analogs) to identify trends .
Experimental Design
Q. What controls are essential when testing the compound’s stability under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS .
- Light/temperature controls : Store aliquots at –80°C and avoid prolonged exposure to UV light .
- Negative controls : Use scrambled analogs or solvent-only samples to isolate compound-specific effects .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
